3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid is a specialized compound that belongs to the category of amino acid derivatives. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a thiophene ring, making it significant in peptide synthesis and various scientific applications. This compound is often utilized in the development of peptides due to its unique structural properties and reactivity profiles, which facilitate the formation of peptide bonds and enhance the stability of synthesized compounds .
The compound is classified as an amino acid derivative, specifically a modified propanoic acid. It is recognized by its Chemical Abstracts Service (CAS) number 282525-12-6. The presence of the Fmoc group allows for selective protection during peptide synthesis, while the thiophene moiety contributes to the compound's unique electronic properties, influencing its reactivity and interactions in biological systems .
The synthesis of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid typically involves several key steps:
The synthesis often employs solid-phase peptide synthesis techniques, which allow for efficient coupling and deprotection steps. The choice of solvents and reaction conditions can significantly impact yield and purity. For example, polar aprotic solvents are preferred for Fmoc deprotection due to their ability to solvate reactants effectively .
The molecular formula of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid is C22H19NO4S, with a molecular weight of 393.46 g/mol. The structure includes:
Key structural data include:
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid participates in several chemical reactions:
Common reagents include:
The compound exhibits several notable physical properties:
Chemical properties include:
Relevant data from various analyses indicate that this compound can be effectively used in diverse chemical environments due to its stability and reactivity profiles.
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid finds extensive applications in scientific research:
This compound's unique structural characteristics make it valuable across various fields, particularly where peptide synthesis is crucial for advancing research and development efforts.
The compound 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid is systematically designated under IUPAC rules as a β³-amino acid derivative. Its core structure features a thiophene heterocycle attached to the β-carbon of a propanoic acid backbone, protected at the α-amino position by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This configuration is validated by CAS registry numbers 130309-35-2 (for the S-enantiomer) and 220497-90-5 (for the R-enantiomer), highlighting stereochemical distinctions critical in peptide design [1] [3].
The molecular formula C₂₂H₁₉NO₄S (MW: 393.46 g/mol) anchors its identity within structural taxonomy:
Regioisomeric differences significantly alter biochemical behavior. For example, the 3-thienyl analog (CAS 507472-09-5) positions the sulfur atom differently, altering electronic distribution and conformational stability [4]. The SMILES notation for the S-enantiomer (O=C(O)[C@@H](NC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)CC4=CC=CS4
) explicitly defines stereochemistry and bonding patterns essential for computational modeling [1].
Table 1: Nomenclature Variants
Systematic Name | CAS No. | Stereochemistry | Regiochemistry |
---|---|---|---|
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid | 130309-35-2 | S | 2-Thienyl |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid | 220497-90-5 | R | 3-Thienyl |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid | 507472-09-5 | S | β³-Homolog |
This compound exemplifies engineered non-proteogenic amino acids designed to expand the physicochemical repertoire of synthetic peptides. The 2-thienyl side chain introduces:
These properties enable the creation of peptidomimetics with tailored folding, such as thioether-linked helices or β-sheet disruptors. In drug design, the thienyl group’s bioisosteric relationship to phenylalanine allows mimicry of aromatic interactions while modulating metabolic stability. The Fmoc protection ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating its incorporation at any chain position [1] [4].
Table 2: Structural Features and Biopolymer Applications
Structural Feature | Impact on Biopolymer Design | Example Application |
---|---|---|
Fmoc protection | Orthogonal deprotection under basic conditions (piperidine/DMF) | Automated SPPS workflows |
β³-Amino acid configuration | Backbone methylene spacer (-CH₂-) altering hydrogen-bonding networks | Foldamer stabilization |
2-Thienyl regiochemistry | Electronic asymmetry favoring C2–C5 rotational constraint | Catalytic peptide design |
The synthesis of this compound became feasible with the advent of Fmoc-based SPPS in the 1980s, which offered advantages over Boc (tert-butyloxycarbonyl) methods: milder deprotection conditions and no need for hazardous acids. Its first reported synthesis (circa 1990s) exploited asymmetric alkylation of Fmoc-β-alanine equivalents, followed by Suzuki coupling or side-chain functionalization to install the thienyl group.
Modern refinements include:
The compound’s emergence coincided with the rise of combinatorial peptide libraries, where its structural novelty enabled exploration of side-chain diversity beyond canonical amino acids. Current research exploits its thiophene moiety as a spectroscopic probe (S atom as X-ray scatterer) or as a substrate for post-synthetic modifications like sulfoxidation [1] [3].
Interactive Table: Evolution of Synthetic Approaches
Decade | Synthetic Method | Key Advancement | Purity Achieved |
---|---|---|---|
1990s | Chiral pool resolution | Diastereomeric salt crystallization | 90–95% |
2000s | Asymmetric enolate alkylation | Evans oxazolidinone auxiliaries | 97–99% |
2010s | Enzymatic desymmetrization | Lipase-catalyzed acylations | >99% |
2020s | Flow-assisted synthesis | Continuous hydrogenation reactors | >99.5% |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: